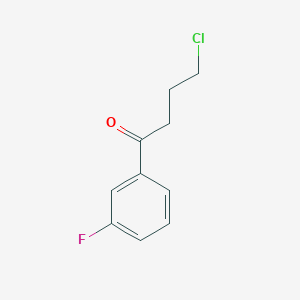

4-Chloro-1-(3-fluorophenyl)-1-oxobutane

描述

Significance of Halogenated Organic Compounds in Modern Chemical Research

The introduction of halogens into organic molecules can profoundly influence their physical, chemical, and biological properties. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic incorporation of halogens is a cornerstone of modern drug design and development, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.

Structural Classification and Relevance of Fluorinated Butyrophenones

Butyrophenones are a class of organic compounds featuring a phenyl ring attached to a four-carbon chain, with a ketone functional group. When a fluorine atom is incorporated into the butyrophenone (B1668137) structure, it gives rise to a fluorinated butyrophenone. These compounds are of particular interest in medicinal chemistry, with many exhibiting antipsychotic and other central nervous system activities. The fluorine atom can enhance the molecule's ability to cross the blood-brain barrier and can influence its interaction with specific receptors.

Overview of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane as a Key Chemical Entity

This compound is a bifunctional molecule, possessing both a chloroalkane and a fluorinated aryl ketone moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis. Its primary role is as a key intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry where it serves as a precursor for the synthesis of certain antipsychotic drugs. nih.govnih.gov The reactivity of both the chloro group and the ketone allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 3110-52-9 |

| Molecular Formula | C10H10ClFO |

| Molecular Weight | 200.64 g/mol |

| IUPAC Name | 4-chloro-1-(3-fluorophenyl)butan-1-one |

| Synonyms | 4-Chloro-1-(3-fluorophenyl)-1-butanone |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-(3-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSCLNABOWDJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593384 | |

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3110-52-9 | |

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 1 3 Fluorophenyl 1 Oxobutane

Oxidative Reactions and Product Diversification Pathways

The oxidation of 4-chloro-1-(3-fluorophenyl)-1-oxobutane can be directed at either the ketone moiety or the alkyl chain, depending on the reagents and conditions employed. A significant oxidative transformation is the Baeyer-Villiger oxidation, which converts the ketone into an ester. nih.govchem-station.comadichemistry.com This reaction typically proceeds by treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxy acid. In the case of this compound, the migratory aptitude of the 3-fluorophenyl group versus the 3-chloropropyl group will determine the final product. Generally, aryl groups with electron-withdrawing substituents have a lower migratory aptitude than primary alkyl groups.

Another potential oxidative pathway involves reactions at the α-carbon to the ketone. While this specific compound has hydrogens at the α-position, direct oxidation can be challenging. However, under certain conditions, such as those involving strong oxidizing agents, cleavage of the C-C bonds could occur. Furthermore, the presence of the halogen allows for pathways that might not be available to simple ketones. For instance, oxidation in the presence of a suitable catalyst could lead to the formation of unsaturated derivatives or other functionalized products.

| Oxidizing Agent | Potential Product | Reaction Type |

| m-CPBA | 3-chloropropyl 3-fluorobenzoate (B1230327) or 3-fluorophenyl 4-chlorobutanoate | Baeyer-Villiger Oxidation |

| Strong Oxidants (e.g., KMnO4) | 3-Fluorobenzoic acid and other degradation products | Oxidative Cleavage |

Reductive Transformations of the Ketone Moiety and Stereochemical Considerations

The ketone functional group in this compound is readily susceptible to reduction to a secondary alcohol, 4-chloro-1-(3-fluorophenyl)butan-1-ol. This transformation can be achieved using a variety of reducing agents. Simple hydride reagents like sodium borohydride (B1222165) (NaBH4) are effective for this purpose. The reduction of the prochiral ketone creates a new stereocenter, leading to a racemic mixture of (R)- and (S)-enantiomers.

The development of asymmetric reduction methods is crucial for the synthesis of enantiomerically pure compounds. rsc.org This can be achieved through several strategies, including the use of chiral reducing agents or catalytic asymmetric reduction. sigmaaldrich.com Catalytic transfer hydrogenation, often employing ruthenium or rhodium catalysts with chiral ligands, is a powerful technique for enantioselective ketone reduction. wikipedia.org The choice of catalyst and reaction conditions can be tuned to favor the formation of one enantiomer over the other. For instance, certain microbial reductions have shown high enantioselectivity in the reduction of related 3-aryl-3-keto esters. nih.gov

| Reducing System | Product | Stereochemical Outcome |

| Sodium Borohydride (NaBH4) | (±)-4-chloro-1-(3-fluorophenyl)butan-1-ol | Racemic mixture |

| Chiral Borane Reagents | (R)- or (S)-4-chloro-1-(3-fluorophenyl)butan-1-ol | Enantiomerically enriched |

| Ru-BINAP Catalyst/H2 | (R)- or (S)-4-chloro-1-(3-fluorophenyl)butan-1-ol | High enantioselectivity |

The stereochemical outcome of these reactions is of significant interest, as the biological activity of chiral molecules often depends on their absolute configuration.

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the 4-position of the butanoyl chain is a primary alkyl halide, making it a good substrate for SN2 reactions. nih.gov This allows for the introduction of a wide variety of nucleophiles, leading to a diverse array of derivatives. The reactivity of this position is enhanced by the presence of the carbonyl group, which can influence the reaction rate through inductive effects. nih.gov

A common application of this reactivity is in the synthesis of heterocyclic compounds. For example, reaction with primary amines can lead to the formation of N-substituted pyrrolidines or piperidines through an initial nucleophilic substitution followed by intramolecular cyclization. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.net The specific ring size formed can depend on the reaction conditions and the nature of the amine. Similarly, reaction with other nucleophiles such as alkoxides, thiolates, or cyanide can be used to introduce new functional groups at the terminal position of the side chain.

| Nucleophile | Product Type | Example Application |

| Primary Amines (e.g., R-NH2) | N-substituted pyrrolidines/piperidines | Synthesis of bioactive heterocycles |

| Ammonia | 4-amino-1-(3-fluorophenyl)-1-oxobutane | Intermediate for further functionalization |

| Sodium Cyanide | 5-(3-fluorophenyl)-5-oxopentanenitrile | Chain extension and precursor to carboxylic acids |

| Sodium Azide | 4-azido-1-(3-fluorophenyl)-1-oxobutane | Precursor for amines or triazoles |

Condensation and Addition Reactions of the Ketone Functional Group

The ketone carbonyl group in this compound is electrophilic and can undergo a variety of condensation and addition reactions. These reactions are fundamental in carbon-carbon bond formation and the construction of more complex molecular architectures.

One important class of reactions is the aldol (B89426) condensation and related reactions. jove.com For instance, in the presence of a base, the ketone can react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. A specific and versatile example is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comnumberanalytics.compearson.com This reaction leads to the formation of a new carbon-carbon double bond.

Another significant reaction is the Wittig reaction, which provides a reliable method for converting the ketone into an alkene. masterorganicchemistry.com This reaction involves the use of a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions.

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate), base | α,β-unsaturated dicarbonyl compound |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Alkene |

| Grignard Reaction | Grignard reagent (e.g., CH3MgBr) | Tertiary alcohol |

Cascade and Domino Reactions Involving Halogenated Oxobutanoate Scaffolds

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic substitution, makes it an ideal substrate for cascade or domino reactions. ku.ac.aeepfl.ch These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient in building molecular complexity.

For example, a reaction with a dinucleophile, such as a compound containing both an amine and a thiol group, could lead to the formation of complex heterocyclic systems in a single step. The initial reaction could occur at either the carbonyl group or the chlorinated carbon, with the subsequent intramolecular reaction leading to cyclization. Such strategies are highly valued in medicinal chemistry for the rapid generation of compound libraries for biological screening. The specific design of the reaction partner and the careful choice of reaction conditions are critical for controlling the outcome of these complex transformations.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Construction of Diverse Complex Organic Molecules

The chemical reactivity of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane, primarily centered around the electrophilic carbonyl group and the alkyl chloride, makes it an invaluable starting material for the synthesis of intricate molecular frameworks. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the ketone functionality can undergo a variety of transformations, including reductions, additions, and condensations.

One notable application of a closely related isomer, 4-chloro-4'-fluorobutyrophenone (B134399), is in the synthesis of a diazepane analog of haloperidol (B65202). In this multi-step synthesis, the butyrophenone (B1668137) derivative is alkylated with a pre-formed diazepane ring system to yield the final complex molecule. This demonstrates the utility of the chlorobutyrophenone scaffold in introducing a specific pharmacophore into a larger, more complex structure. nih.gov While this example uses the 4-fluoro isomer, the reactivity of the 3-fluoro isomer is analogous, highlighting its potential in constructing similarly complex, non-butyrophenone-based molecules. The fluorinated phenyl ring in these precursors can also influence the electronic properties and biological activity of the final compounds.

The general synthetic utility of such chloro-ketones extends to their ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a linchpin in the assembly of elaborate molecular targets.

Utility in the Formation of Various Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound and its analogs can serve as valuable precursors for the synthesis of a variety of heterocyclic rings through cyclization reactions. The bifunctional nature of the molecule, with its ketone and alkyl chloride moieties, allows for the introduction of two points of diversity and subsequent ring closure.

Nitrogen-Containing Heterocycles:

Pyridines: The synthesis of pyridine (B92270) derivatives can be envisioned through condensation reactions. For instance, a Hantzsch-type synthesis could potentially utilize the ketone functionality of this compound or a derivative thereof as a key component. Although direct examples with this specific compound are not prevalent in the literature, the general methodology supports its potential application. organic-chemistry.orgnih.gov

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335). bu.edu.egorganic-chemistry.org The butyrophenone moiety could be chemically modified to a 1,3-dicarbonyl system, which could then undergo cyclization to form a pyrimidine ring bearing the 3-fluorophenyl substituent.

Sulfur-Containing Heterocycles:

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. mdpi.comnih.govorganic-chemistry.orgtandfonline.com The ketone in this compound can be α-halogenated to create a suitable precursor for this reaction, leading to the formation of a thiazole ring. For example, 2-bromo-4'-fluoroacetophenone, a related α-haloketone, is used in the synthesis of various thiazole derivatives. nih.gov

Oxygen-Containing Heterocycles:

Oxazoles: The synthesis of oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. organic-chemistry.orgwikipedia.orgnih.gov The ketone in this compound can be converted to an α-amino ketone, which upon acylation and subsequent cyclodehydration, would yield an oxazole (B20620) derivative.

While specific examples detailing the use of this compound in all these heterocyclic syntheses are not extensively documented, the fundamental principles of these classic organic reactions strongly suggest its potential as a versatile building block for a wide range of heterocyclic systems.

Application in the Synthesis of Specific Pharmaceutical Agents and Their Analogues (e.g., Butyrophenone Derivatives)

The most prominent application of this compound and its isomers lies in the synthesis of butyrophenone derivatives, a class of compounds with significant pharmacological activity, particularly as antipsychotic agents. ontosight.ai The structural isomer, 4-chloro-4'-fluorobutyrophenone, is a well-documented intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). chemicalbook.com

These syntheses typically involve the nucleophilic substitution of the chlorine atom by a nitrogen-containing moiety, often a piperidine (B6355638) or a related heterocyclic system. This reaction introduces the butyrophenone pharmacophore into the target molecule.

| Pharmaceutical Agent/Analogue | Precursor | Key Reaction |

| Haloperidol Analog | 4-chloro-4'-fluorobutyrophenone | Alkylation of a secondary amine |

| Trifluprednis | 4-chloro-4'-fluorobutyrophenone | Not specified |

| Azaperone | 4-chloro-4'-fluorobutyrophenone | Not specified |

| Melperone | 4-chloro-4'-fluorobutyrophenone | Not specified |

| Timiperone | 4-chloro-4'-fluorobutyrophenone | Not specified |

| Bromoperidol | 4-chloro-4'-fluorobutyrophenone | Not specified |

| Benperidol | 4-chloro-4'-fluorobutyrophenone | Not specified |

| Droperidol | 4-chloro-4'-fluorobutyrophenone | Not specified |

| Fluanisone | 4-chloro-4'-fluorobutyrophenone | Not specified |

A specific example is the synthesis of a diazepane analog of haloperidol, where 4-chloro-4'-fluorobutyrophenone is used to alkylate a secondary amine within a diazepane ring system. nih.gov This highlights the crucial role of the chlorobutyrophenone moiety as an electrophilic building block for introducing the pharmacologically active side chain. The 3-fluoro isomer, this compound, is expected to exhibit similar reactivity and is therefore a valuable intermediate for the synthesis of novel butyrophenone analogues with potentially modified pharmacological profiles due to the different fluorine substitution pattern on the phenyl ring.

Contributions to Complex Molecular Architecture via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. While direct participation of this compound in well-known MCRs such as the Passerini, Ugi, Biginelli, or Hantzsch reactions is not extensively reported, its structural features suggest its potential as a valuable component in the design of novel MCRs.

The ketone functionality of this compound could potentially act as the carbonyl component in reactions like the Biginelli or Hantzsch pyridine synthesis. bu.edu.eg For example, in a Biginelli-type reaction, it could condense with an aldehyde and urea or a urea derivative to form a dihydropyrimidinone scaffold bearing the 3-fluorophenylbutanoyl moiety.

Furthermore, the electrophilic nature of the alkyl chloride could be exploited in tandem or domino reaction sequences initiated by an MCR. A product formed from an MCR could contain a nucleophilic center that subsequently reacts intramolecularly with the chlorobutyl chain, leading to the formation of a complex cyclic or polycyclic architecture.

Although specific, documented examples are scarce, the inherent reactivity of this compound makes it a promising candidate for future exploration in the development of novel multi-component strategies for the rapid assembly of complex and medicinally relevant molecules.

Modulation of Neurotransmitter Systems and Ion Channels in Biological Models

The primary mechanism of action for the butyrophenone class of compounds, which includes this compound, involves the potent antagonism of central dopamine (B1211576) D2 receptors. mentesabiertaspsicologia.comlitfl.com This blockade of D2 receptors is a cornerstone of their antipsychotic effects, as the hyperdopaminergic state in the brain's mesolimbic system is considered a key factor in the pathophysiology of psychosis. drugbank.com By inhibiting D2 receptors, these compounds regulate neuronal activity in brain regions associated with emotion and cognition. mentesabiertaspsicologia.com

Furthermore, research has explored the actions of butyrophenones at N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate (B1630785) receptor. Haloperidol and its analog trifluperidol (B1206776) have been found to inhibit NMDA receptors, showing a preference for those containing the NR1/2B subunit. nih.gov This interaction suggests another layer of complexity in their modulation of neural circuits, although the primary clinical effects are more strongly linked to dopamine receptor antagonism. nih.gov

Influence on Neuronal Signaling Pathways and Cellular Processes

The binding of butyrophenone antagonists to D2-like receptors (D2, D3, D4) initiates a cascade of intracellular events that alter neuronal function. These receptors are G-protein coupled receptors (GPCRs) that are specifically linked to inhibitory G-proteins (Gαi/o). psychopharmacologyinstitute.com

Upon antagonist binding, the receptor is stabilized in an inactive state, preventing the displacement of GDP by GTP on the Gαi subunit. This inaction prevents the dissociation of the G-protein into its Gαi and Gβγ subunits. Consequently, the downstream effector enzyme, adenylyl cyclase, is not inhibited, which affects the intracellular levels of the second messenger cyclic AMP (cAMP). The modulation of this pathway ultimately influences the activity of protein kinase A (PKA) and subsequent phosphorylation of various cellular proteins, including transcription factors, thereby altering gene expression and neuronal excitability.

The antagonism of 5-HT2A receptors, which are coupled to Gαq proteins, influences a different signaling pathway. Blockade of these receptors prevents the activation of phospholipase C, which in turn inhibits the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This interference modulates intracellular calcium release and the activity of protein kinase C (PKC), affecting a wide range of cellular processes.

Interaction with Defined Molecular Targets and Elucidation of Action Mechanisms

The therapeutic and biological effects of this compound analogs are defined by their binding affinities for specific molecular targets. The primary mechanism is competitive antagonism at the dopamine D2 receptor. drugbank.com Structural studies of D2 receptors in complex with butyrophenone antipsychotics like spiperone (B1681076) and haloperidol have provided detailed insights into the binding pocket, revealing how these ligands stabilize the receptor in an inactive conformation. nih.gov

The affinity for various receptors determines the pharmacological profile of each compound. For instance, a diazepane analog of haloperidol, which shares the butyrophenone core structure, demonstrated a multi-receptor binding profile with significant affinity for several dopamine and serotonin (B10506) receptor subtypes.

Table 1: Receptor Binding Affinities (Ki, nM) for a Haloperidol Analog

| Compound | D2 | D3 | D4 | 5-HT1A | 5-HT2A |

|---|---|---|---|---|---|

| SYA 013 (Haloperidol Analog) | 43.3 | 158.8 | 6.6 | 117.4 | 23.3 |

Data sourced from studies on haloperidol analogs.

This multi-receptor action, particularly the balance between D2 and 5-HT2A receptor antagonism, is a key aspect of the mechanism for many modern antipsychotic agents derived from the butyrophenone scaffold.

Structure-Activity Relationship (SAR) Insights Derived from Related Halogenated Butyrophenones

The biological activity of halogenated butyrophenones is highly dependent on their chemical structure. Empirical SAR studies have established several key principles:

Aromatic Ring (Ar): An aromatic system, such as the fluorophenyl group, is crucial. A fluoro-substituent in the para-position of this ring generally enhances antipsychotic activity. youtube.com

Butyrophenone Chain: The four-carbon chain (butanone) is optimal for activity. Shortening or lengthening this chain typically leads to a decrease in potency. The carbonyl group (C=O) within this chain also provides optimal activity, though it can be replaced by other groups like C(H)OH with some retention of effect.

Aliphatic Amino Nitrogen: A tertiary amino nitrogen is required for activity. This nitrogen is most effective when incorporated into a cyclic structure, such as a piperidine or diazepane ring.

Second Aromatic Ring (Ar1): Attached to the nitrogen-containing ring is a second aromatic group (e.g., a chlorophenyl group). This feature is important for high-affinity binding to dopamine receptors.

These SAR insights suggest that the 4-aryl piperidino moiety of these compounds can superimpose on the 2-phenylethylamino portion of dopamine, facilitating affinity for D2 and D3 receptors, while the long N-alkyl substituent contributes to receptor antagonism.

General Principles of Fluorine Incorporation in Enhancing Bioactivity and Metabolic Stability

The strategic incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. mentesabiertaspsicologia.comnih.gov In the context of this compound, the fluorine atom plays a significant role.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site that is susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and prolonging the half-life of the compound. nih.govnih.gov

Enhanced Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of the molecule. mentesabiertaspsicologia.com This can lead to more favorable electrostatic interactions with amino acid residues in the target receptor's binding pocket, thus increasing binding affinity and potency. nih.govsmolecule.com For example, replacing a non-fluorinated benzene (B151609) ring with a trifluorobenzene moiety in one compound resulted in a four-fold increase in receptor affinity. nih.gov

Modulation of Physicochemical Properties: Fluorination can influence key properties like lipophilicity (the ability to cross cell membranes) and pKa (acidity). nih.gov While trifluoromethyl groups can reduce lipophilicity, fluoro-arenes are generally more lipophilic. mentesabiertaspsicologia.com By fine-tuning these properties, medicinal chemists can improve a drug's absorption, distribution, and ability to cross the blood-brain barrier. mentesabiertaspsicologia.comnih.gov The small size of the fluorine atom (van der Waals radius of 1.47 Å) means it can often replace a hydrogen atom (1.20 Å) without causing significant steric hindrance. mentesabiertaspsicologia.comnih.gov

Conclusion

Computational and Theoretical Chemistry Studies Relevant to 4 Chloro 1 3 Fluorophenyl 1 Oxobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane and predicting its reactivity. The distribution of electrons within the molecule, influenced by the electronegative fluorine and chlorine atoms and the carbonyl group, dictates its chemical properties.

The 3-fluorophenyl group significantly impacts the electronic environment of the carbonyl carbon. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring through the sigma bond (inductive effect). DFT studies on meta-substituted acetophenones have shown that electron-withdrawing groups increase the electrophilicity of the carbonyl carbon. researchgate.netasianpubs.org This makes the carbonyl carbon in this compound a primary site for nucleophilic attack.

The chlorine atom on the butanoyl chain also influences the molecule's reactivity. As an α-haloketone, the chlorine atom polarizes the adjacent carbon-chlorine bond, making the α-carbon susceptible to nucleophilic substitution reactions. nih.gov Computational studies on α-haloketones have demonstrated that the inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, thereby increasing the reactivity of the α-carbon towards nucleophiles. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Mulliken Atomic Charge on Carbonyl Carbon | Highly positive | Electron-withdrawing effects of the 3-fluorophenyl group and the carbonyl oxygen. researchgate.net |

| Mulliken Atomic Charge on α-Carbon | Positive | Inductive effect of the chlorine atom and the carbonyl group. nih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Low | Presence of electrophilic centers (carbonyl carbon and α-carbon) makes the molecule a good electron acceptor. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and fluorine atom; Positive potential around the carbonyl carbon and α-carbon. | Indicates sites for electrophilic and nucleophilic attack, respectively. |

Note: The values in this table are qualitative predictions based on published computational studies of similar molecules and are intended to be illustrative.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is crucial for mapping out the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of transition states and the calculation of activation energies. Two key reactive sites in this molecule are the carbonyl carbon and the α-carbon of the butanoyl chain.

Nucleophilic Acyl Substitution: The reaction at the carbonyl carbon with a nucleophile is expected to proceed through a tetrahedral intermediate. Computational studies on similar ketones can be used to model the energy profile of this reaction, including the energy of the transition state leading to the intermediate and the subsequent transition state for the departure of a leaving group.

Nucleophilic Substitution at the α-Carbon (SN2 Reaction): The reaction of a nucleophile at the carbon bearing the chlorine atom is likely to follow an SN2 mechanism. libretexts.orgbyjus.comstudymind.co.uk The rate of this reaction is sensitive to steric hindrance around the reaction center. byjus.com Molecular modeling can be used to calculate the activation energy for this backside attack and to visualize the trigonal bipyramidal transition state. libretexts.org Computational studies on α-bromoacetophenones have shown that such reactions have relatively low activation energies. up.ac.za

Friedel-Crafts Acylation: The synthesis of this compound itself can be modeled, which typically involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. researchgate.netkhanacademy.org DFT calculations can elucidate the mechanism, including the formation of the acylium ion intermediate and the energies of the transition states for the electrophilic aromatic substitution. researchgate.net

Table 2: Predicted Activation Energies for Key Reactions of this compound based on Analogous Systems

| Reaction Type | Nucleophile/Reagent | Predicted Relative Activation Energy | Rationale based on Analogous Compounds |

| Nucleophilic Acyl Addition | Strong nucleophile (e.g., Grignard reagent) | Low | Highly electrophilic carbonyl carbon. |

| SN2 Substitution at α-Carbon | Good nucleophile (e.g., iodide ion) | Moderately Low | Activated by the adjacent carbonyl group. nih.govup.ac.za |

| Friedel-Crafts Acylation (for synthesis) | Fluorobenzene + 4-chlorobutyryl chloride/AlCl3 | Moderate | Standard electrophilic aromatic substitution. researchgate.net |

Note: These are qualitative predictions. Actual activation energies would require specific DFT calculations for this molecule.

Conformational Analysis and Intramolecular Interactions

Studies on α-fluoroketones have shown that the conformational preferences can significantly influence their reactivity. beilstein-journals.orgbeilstein-journals.org For instance, the alignment of the C-X (halogen) bond relative to the carbonyl group affects orbital overlap and, consequently, the reactivity of the carbonyl group. beilstein-journals.orgbeilstein-journals.org In polar solvents, α-fluoroacetophenone has a preference for a cis-conformation where the C=O and C-F bonds are in the same plane. beilstein-journals.orgbeilstein-journals.org A similar preference might be expected for this compound, which would influence its reactivity.

Intramolecular interactions, such as dipole-dipole interactions between the C=O, C-F, and C-Cl bonds, play a significant role in stabilizing certain conformations. Furthermore, weak intramolecular interactions like C-H···O or C-H···F hydrogen bonds might also contribute to the stability of specific conformers. Computational studies on phenylalanine derivatives have highlighted the importance of intramolecular cation-π interactions, and while not directly analogous, they underscore the significance of non-covalent interactions in determining molecular geometry. nih.govresearchgate.net

Table 3: Predicted Stable Conformations and Dihedral Angles for the Butanoyl Chain of this compound

| Dihedral Angle (O=C-Cα-Cβ) | Conformation Name | Predicted Relative Stability | Key Intramolecular Interactions |

| ~0° | Syn-periplanar (eclipsed) | Least Stable | Steric repulsion between the carbonyl group and the ethyl group. |

| ~60° | Gauche | Stable | Favorable dipole-dipole interactions may exist. |

| ~120° | Eclipsed | Unstable | Steric hindrance. |

| 180° | Anti-periplanar | Most Stable | Minimizes steric repulsion between the carbonyl group and the rest of the alkyl chain. |

Note: This table is based on the general principles of conformational analysis of substituted butanes and ketones.

Predictive Modeling for Chemical Transformations and Selectivity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, can be employed to forecast the chemical transformations and selectivity of this compound in various reactions. iosrjournals.orgrsc.orgresearchgate.net

For instance, in reactions involving the aromatic ring, such as further electrophilic substitution, predictive models can determine the most likely position of attack. The existing 3-fluoro and acyl substituents will direct incoming electrophiles to specific positions on the phenyl ring. The fluorine atom is an ortho-, para-director, while the meta-acyl group is a deactivating meta-director. Computational models can quantify these directing effects to predict the regioselectivity of such reactions. mit.edu

QSAR models can be developed to correlate the structural features of a series of related ketones with their reactivity or biological activity. iosrjournals.org By calculating various molecular descriptors for this compound (e.g., electronic, steric, and hydrophobic parameters), its behavior can be predicted based on established models for similar compounds.

Machine learning models are increasingly used for predicting reaction outcomes with high accuracy. chemrxiv.orgnih.gov For a molecule like this compound, a trained model could predict the major product of a reaction with a given set of reagents and conditions, taking into account the subtle electronic and steric effects of its functional groups.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position on Phenyl Ring | Predicted Reactivity towards Electrophiles | Directing Influence |

| C2 | Moderately favored | Ortho to Fluorine (activating), Ortho to Acyl (deactivating) |

| C4 | Favored | Ortho to Fluorine (activating), Para to Acyl (deactivating) |

| C5 | Disfavored | Meta to Fluorine, Meta to Acyl |

| C6 | Highly favored | Para to Fluorine (activating), Ortho to Acyl (deactivating) |

Note: The predicted selectivity is a qualitative assessment based on established principles of electrophilic aromatic substitution.

Future Research Directions and Emerging Opportunities for 4 Chloro 1 3 Fluorophenyl 1 Oxobutane

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of aryl ketones, such as 4-Chloro-1-(3-fluorophenyl)-1-oxobutane, often relies on classical Friedel-Crafts acylation. byjus.comnumberanalytics.com This method typically employs a stoichiometric amount of a Lewis acid catalyst, like aluminum chloride (AlCl₃), which generates significant amounts of corrosive and environmentally challenging waste. wikipedia.org Future research will undoubtedly focus on developing greener and more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key opportunities include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts such as zeolites, mesoporous silicas, or metal-organic frameworks (MOFs) offers significant advantages. numberanalytics.com These catalysts are easily recoverable, recyclable, and can often be used in smaller, catalytic amounts, thereby reducing waste streams and simplifying product purification. numberanalytics.com

Alternative Activating Agents: Research into metal- and halogen-free activating agents, such as methanesulfonic anhydride (B1165640), presents a promising avenue. organic-chemistry.orgacs.org This approach avoids the use of metallic components and can produce waste streams that are more benign and biodegradable. organic-chemistry.org

Biocatalysis: The use of enzymes or whole-cell systems to catalyze key synthetic steps is a frontier in green chemistry. bibliotekanauki.pl For instance, biocatalytic reduction of a suitable precursor could yield a chiral alcohol, which could then be oxidized to the target ketone, offering high enantioselectivity under mild, aqueous conditions. researchgate.nettaylorfrancis.com Thiamine diphosphate-dependent lyases (ThDP-lyases) could also be explored for the carboligation of aldehydes to form α-hydroxy ketones as precursors, representing an efficient, enzyme-based route. acs.orguni-duesseldorf.de

| Methodology | Traditional Approach (Friedel-Crafts) | Potential Green Alternative |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) | Catalytic solid acids (e.g., Zeolites) or Biocatalysts (e.g., Enzymes) |

| Solvent | Volatile organic solvents (e.g., Dichloromethane) | Solvent-free conditions, ionic liquids, or aqueous media |

| Waste Stream | High volume of acidic, metallic waste | Minimal waste, recyclable catalyst, biodegradable byproducts |

| Atom Economy | Low | Potentially High |

Exploration of Novel Chemical Transformations for Derivatization

The structure of this compound contains two primary reactive sites amenable to derivatization: the terminal alkyl chloride and the ketone functional group. Exploring novel chemical transformations at these sites can generate a diverse library of new chemical entities for biological screening.

Functionalization at the Alkyl Chloride: The terminal chloride is a versatile handle for introducing molecular diversity. Modern palladium-catalyzed cross-coupling reactions, which have seen significant advances for use with alkyl halides, offer a powerful tool. rsc.org

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters can introduce new aryl, heteroaryl, or vinyl groups. numberanalytics.com

Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines can generate novel amine derivatives.

Cross-Electrophile Coupling: Nickel-catalyzed methods that couple two different electrophiles, such as an alkyl chloride and an aryl chloride, are emerging as powerful strategies for C(sp²)–C(sp³) bond formation. nih.gov

Nucleophilic Substitution: Beyond metal catalysis, classical Sₙ2 reactions with nucleophiles like thiols, azides, or cyanides can provide straightforward access to a variety of functional groups.

Functionalization at the Ketone Group: The ketone moiety provides another hub for chemical modification.

Reduction: Asymmetric reduction can yield chiral secondary alcohols, which are valuable building blocks and may possess distinct biological activities. researchgate.net

Reductive Amination: A one-pot reaction with an amine and a reducing agent can convert the ketone into a diverse array of primary, secondary, or tertiary amines.

α-Functionalization: Modern strategies allow for the enantioselective introduction of substituents at the carbon alpha to the ketone. berkeley.edu This can be achieved by forming an enolate or a silyl (B83357) enol ether, followed by reaction with an electrophile, enabling the installation of new carbon-heteroatom or carbon-carbon bonds. nih.gov

| Reactive Site | Reaction Type | Potential New Functional Group |

|---|---|---|

| Alkyl Chloride | Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | Primary/Secondary/Tertiary Amine | |

| Nucleophilic Substitution | Thiol, Azide, Nitrile | |

| Ketone | Asymmetric Reduction | Chiral Alcohol |

| Reductive Amination | Amine | |

| α-Functionalization | Alkyl, Amine, Ether at α-position |

Advanced Approaches for Tailored Biological Activity Studies (e.g., Chemoproteomics)

To move beyond simple phenotypic screening, advanced techniques are needed to understand the molecular mechanism of action of any bioactive derivatives. Chemoproteomics has emerged as a powerful technology to identify the protein targets of small molecules on a proteome-wide scale. mdpi.comwikipedia.org

A future research direction would involve converting a hit compound derived from this compound into a chemical probe. nih.gov This typically involves appending a "tag" (like biotin) for enrichment and a photoreactive or electrophilic group for covalent capture, without significantly altering the molecule's bioactivity. This probe could then be used in a variety of chemoproteomic workflows:

Activity-Based Protein Profiling (ABPP): This method uses reactivity-based probes to map the functional state of entire enzyme families directly in native biological systems. dalriadatx.com If a derivative is found to inhibit a certain class of enzymes, an ABPP approach could identify the specific family members it interacts with.

Thermal Proteome Profiling (TPP): This technique measures changes in the thermal stability of proteins upon ligand binding. nih.gov By treating cells or lysates with a derivative and then heating them across a temperature gradient, it is possible to identify which proteins are stabilized by the compound, thus revealing them as direct or indirect targets.

| Step | Description | Objective |

|---|---|---|

| 1. Probe Synthesis | Synthesize a derivative of the lead compound containing a tag (e.g., biotin) and a reactive group (e.g., photo-affinity label). | Create a tool for target capture. |

| 2. Incubation | Incubate the chemical probe with a complex biological sample (e.g., cell lysate, live cells). | Allow the probe to bind to its protein targets. |

| 3. Covalent Labeling | Initiate covalent cross-linking (e.g., via UV light for a photo-affinity probe). | Permanently link the probe to its interacting proteins. |

| 4. Enrichment | Lyse cells (if necessary) and use the tag (biotin) to pull down the probe-protein complexes using streptavidin beads. | Isolate the target proteins from the rest of the proteome. |

| 5. Identification | Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Identify the specific proteins that the compound interacts with. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery cycle, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis platforms can dramatically increase the efficiency and speed at which derivatives of this compound are synthesized and tested. nih.gov

Flow Chemistry: Performing reactions in a continuously flowing stream rather than a batch reactor offers numerous advantages. seqens.commt.com These include enhanced safety due to the small reaction volumes, superior heat and mass transfer leading to higher yields and cleaner reactions, and seamless scalability from lab to production without extensive re-optimization. syrris.comasynt.com Reactions that are difficult or hazardous in batch, such as those involving highly reactive intermediates, can often be performed safely in flow. dtu.dk

Automated Synthesis Platforms: Fully automated synthesizers can perform multi-step reactions, purifications, and analyses with minimal human intervention. europeanpharmaceuticalreview.com By combining an automated platform with a library of starting materials (e.g., boronic acids, amines), a large number of derivatives based on the transformations described in section 7.2 could be rapidly generated in a "design-make-test" cycle. news-medical.net This high-throughput synthesis approach, when coupled with automated biological screening, can significantly shorten the timeline for identifying lead compounds. nih.gov

The convergence of these technologies provides a powerful engine for future research, enabling the rapid exploration of the chemical space around the this compound scaffold and maximizing the potential for discovering novel molecules with tailored biological activities.

常见问题

Q. What are the established synthetic routes for 4-Chloro-1-(3-fluorophenyl)-1-oxobutane, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, reacting 3-fluorobenzene with γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves column chromatography using hexane/ethyl acetate gradients. Purity validation employs 1H/13C NMR to confirm structural integrity (e.g., carbonyl peaks at ~200 ppm in 13C NMR) and GC-MS to assess molecular ion consistency (expected m/z: 214.64 for C₁₀H₉ClFO) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and aliphatic chains (δ 2.5–3.5 ppm for CH₂Cl).

- IR Spectroscopy : Confirms carbonyl stretching (~1700 cm⁻¹) and C-F/C-Cl bonds (1100–500 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (M⁺ peak at m/z 214.64) and fragmentation patterns.

Cross-referencing with databases like PubChem ensures consistency with reported spectral data .

Q. What are the primary research applications of this compound in neuropharmacology?

Methodological Answer: As a fluorinated ketone derivative, it serves as a precursor for synthesizing bioactive amines (e.g., via reductive amination). Studies suggest structural analogs interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), making it a candidate for in vitro binding assays using radiolabeled ligands (e.g., [³H]spiperidone) .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

Methodological Answer: Discrepancies in unit cell parameters or bond lengths arise from experimental conditions (e.g., temperature, radiation source). To resolve:

Refinement : Use SHELXL (via Olex2 GUI) with high-resolution data (R₁ < 0.05).

Validation : Compare with the Cambridge Structural Database (CSD) entries for analogous fluorophenyl ketones.

Thermal Motion Analysis : Apply ORTEP-3 to model anisotropic displacement parameters, ensuring Uₖ values < 0.05 Ų .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon).

- Transition State Analysis : Use QM/MM simulations (e.g., Gaussian + AMBER) to model SN2 pathways, calculating activation energies (ΔG‡) for chloride displacement .

Q. How do structural modifications (e.g., fluorophenyl position) affect biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 2- or 4-fluorophenyl derivatives) and test in receptor-binding assays.

- Docking Simulations : Use AutoDock Vina to dock structures into receptor pockets (e.g., 5-HT₂A), comparing binding affinities (ΔG values). Meta-analysis of IC₅₀ data from analogs reveals para-fluorine enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Reaction Monitoring : Use inline FTIR to detect intermediates (e.g., enol tautomers).

- Catalyst Optimization : Replace AlCl₃ with FeCl₃ to reduce carbocation rearrangements.

- Process Control : Maintain temperatures < 0°C to suppress polyacylation, achieving yields >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。